molecular formula C5H3FN4 B13462196 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B13462196
M. Wt: 138.10 g/mol
InChI Key: MMYZYUPJQFBKSM-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C5H3FN4 and its molecular weight is 138.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H3FN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H

InChI Key

MMYZYUPJQFBKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=N2)F

Origin of Product

United States

Methodological & Application

Application Note: Scalable Synthesis of 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction and Strategic Rationale

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic core in modern drug discovery. It is frequently employed as an ATP-competitive hinge binder in kinase inhibitors (e.g., c-Met, Pim kinases) due to its optimal hydrogen bond acceptor profile and favorable topological polar surface area (TPSA).

Integrating a fluorine atom at the C6 position serves a dual purpose. From a structural biology standpoint, it lowers the pKa of the core and modulates lipophilicity. From a synthetic standpoint, the 6-fluoro moiety is an exceptionally highly activated electrophilic handle. Due to the electron-withdrawing nature of the fused triazole ring, the C6 fluorine acts as a prime leaving group for late-stage nucleophilic aromatic substitution (


) with diverse aliphatic amines, alcohols, or thiols.

This application note outlines a validated, high-yielding three-step synthetic protocol. Rather than relying on highly unstable or commercially scarce fluorinated starting materials, this route leverages the inexpensive 6-chloropyridazin-3-amine, constructs the fused triazole ring, and executes a late-stage halogen exchange (Halex) reaction.

Mechanistic Workflow and Causality

The synthetic strategy consists of three distinct transformations, each chosen for its scalability and mechanistic reliability:

  • Amidation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides the requisite single carbon for the triazole ring.

  • Electrophilic Amination & Cyclization: Hydroxylamine-O-sulfonic acid (HOSA) is utilized as a potent electrophilic aminating agent. Following amination at the N2 position of the pyridazine ring, an intramolecular condensation occurs with the amidine, eliminating dimethylamine to forge the bicyclic system. This method is exceptionally reliable for forming fused triazoles .

  • Halogen Exchange (Halex) Fluorination: Direct fluorination of heteroaromatics can be difficult. Here, the

    
     reaction replaces the C6-chloro group with a fluorine atom. This requires strictly anhydrous conditions and "naked" fluoride, achieved using spray-dried Potassium Fluoride (KF) combined with 18-crown-6 ether in sulfolane to solubilize the potassium cation .
    

SynthesisWorkflow A 6-Chloropyridazin-3-amine (Starting Material) B Amidine Intermediate (Carbon inserted) A->B DMF-DMA Toluene, 110°C C 6-Chloro-triazolo[1,5-b]pyridazine (Cyclized Core) B->C HOSA, Pyridine MeOH, 25°C D 6-Fluoro-triazolo[1,5-b]pyridazine (Target Scaffold) C->D Spray-dried KF, 18-crown-6 Sulfolane, 130°C

Synthetic workflow for 6-fluoro-triazolo[1,5-b]pyridazine via amidation, cyclization, and Halex.

Quantitative Reaction Parameters

The following table serves as a baseline matrix for standard 10–50 gram scale operations. Continuous monitoring of these variables establishes the self-validating framework for the methodology.

StepTransformationReagents & EquivalentsSolvent / TempTimeTarget YieldKey Analytical Check (Self-Validation)
1 CondensationDMF-DMA (1.5 eq)Toluene / 110 °C3 h>90%LC-MS:

[M+H]+ = 185.0. TLC (EtOAc) shows quantitative consumption of SM.
2 CyclizationHOSA (1.2 eq), Pyridine (2.0 eq)MeOH / 25 °C12 h75-80%LC-MS:

[M+H]+ = 155.0. Evolution of dimethylamine gas ceases.
3 Halex

Spray-dried KF (3.0 eq), 18-Crown-6 (0.1 eq)Sulfolane / 130 °C6 h60-70%

F NMR reveals sharp singlet at ~ -105 ppm. LC-MS:

[M+H]+ = 139.0.

Detailed Experimental Protocols

Step 1: Synthesis of '-(6-chloropyridazin-3-yl)- -dimethylformimidamide

Rationale: DMF-DMA is moisture-sensitive but reacts rapidly to generate the amidine. Toluene is chosen as the solvent to enable azeotropic removal of methanol (a byproduct of the reaction), driving the equilibrium forward.

  • Preparation: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Suspend 6-chloropyridazin-3-amine (10.0 g, 77.2 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add DMF-DMA (13.8 g, 115.8 mmol, 1.5 eq) in a single continuous stream.

  • Heating: Heat the reaction mixture to 110 °C (reflux) for 3 hours. The suspension will transition into a clear yellow solution as the starting material is consumed.

  • Workup: Cool to room temperature. Concentrate the reaction mixture in vacuo to yield a yellow solid. Triturate with cold hexanes, filter, and dry under high vacuum to afford the amidine intermediate.

    • Self-Validation Note: The absence of the primary amine protons in

      
      H NMR and the appearance of two distinct methyl singlets (~3.0-3.1 ppm) confirm quantitative conversion.
      
Step 2: Cyclization to 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine

Rationale: HOSA acts as the electrophile here. Pyridine acts both as a base to neutralize the sulfate byproduct and to facilitate the initial


-amination. Strict temperature control is vital, as excessive heat leads to unwanted polymerization or degradation of HOSA.
  • Dissolution: Dissolve the amidine intermediate (13.0 g, ~70.4 mmol) in anhydrous methanol (150 mL). Add pyridine (11.1 g, 140.8 mmol, 2.0 eq).

  • HOSA Addition: Cool the flask in a water bath (20 °C) to act as a heat sink. Add Hydroxylamine-

    
    -sulfonic acid (HOSA) (9.5 g, 84.5 mmol, 1.2 eq) portion-wise over 30 minutes.
    
    • Caution: Ensure HOSA is freshly titrated or from a fresh, un-clumped bottle; degraded HOSA significantly depresses yields.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Workup: Remove methanol in vacuo. Neutralize the remaining residue with saturated aqueous

    
     (caution: 
    
    
    
    evolution) and extract with Dichloromethane (3 x 100 mL). Combine organic layers, wash with brine, dry over anhydrous
    
    
    , and concentrate. Purify via flash chromatography (SiO
    
    
    , 0–5% MeOH in DCM) to afford the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine.
Step 3: Halex Fluorination to 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine

Rationale: Fluoride ion is a poor nucleophile in protic solvents due to tight hydration shells. Generating "naked" fluoride is essential. Sulfolane is selected as it dissolves polar intermediates, stabilizes the transition state, and withstands the 130 °C thermal requirement without decomposing .

  • Reagent Preparation (Critical): Potassium fluoride must be spray-dried and stored under argon. Prior to use, flame-dry the reaction flask under vacuum to ensure absolute exclusion of moisture.

  • Charging: In a glovebox or under rigorous positive argon flow, charge the flask with 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (5.0 g, 32.3 mmol), spray-dried KF (5.6 g, 97.0 mmol, 3.0 eq), and 18-crown-6 ether (0.85 g, 3.2 mmol, 0.1 eq).

  • Solvent Addition: Add anhydrous sulfolane (25 mL).

  • Heating: Heat the vigorous suspension to 130 °C for 5-6 hours. Monitor the reaction via LC-MS.

    • Self-Validation Note: Do not use standard TLC for monitoring, as the Rf values of the chloro and fluoro derivatives are virtually identical on silica. Use LC-MS (

      
       139.0 vs 155.0) or withdraw an aliquot for 
      
      
      
      F NMR.
  • Workup: Cool to room temperature. Dilute heavily with water (150 mL) and extract with Ethyl Acetate (4 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) to extensively remove the sulfolane. Wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 1:1) to yield the pure 6-fluoro compound as a white crystalline solid.
    

Troubleshooting & Scientific Integrity Checks

  • Incomplete Cyclization (Step 2): If the reaction stalls at an acyclic intermediate mass, your HOSA reagent has likely hydrolyzed into inactive ammonium sulfate. Discard the HOSA and re-purchase or synthesize fresh batches.

  • Low Fluorination Yields (Step 3): This is almost exclusively due to water intrusion. Even trace amounts of

    
     will coordinate the potassium fluoride, deactivating its nucleophilicity. Ensure the use of spray-dried KF (not standard anhydrous KF, which has lower surface area) and ensure the sulfolane is strictly anhydrous.
    

References

  • Lin, Y. I., et al. "Synthesis of substituted [1,2,4]triazolo[1,5-a]pyridines and related compounds." Tetrahedron Letters, 2001, 42(19), 3303-3306. URL: [Link]

  • Sun, H., et al. "Recent advances in nucleophilic fluorination for the synthesis of complex molecules." Chemical Society Reviews, 2015, 44, 1123-1151. URL: [Link]

  • Tišler, M., Stanovnik, B. "Advances in the Chemistry of Pyridazines." Advances in Heterocyclic Chemistry, Volume 9, 1968, 211-320. URL: [Link]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Halopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and validated protocols for SNAr reactions on 3,6-dihalopyridazines.

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CNS-active agents, and agrochemicals [1]. Within this class, 6-halopyridazines—most notably 3,6-dichloropyridazine—serve as pivotal building blocks. Their utility stems from their exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid, regioselective introduction of diverse functional groups (amines, alkoxides, and thiolates).

This application note provides an in-depth technical guide to performing SNAr on 6-halopyridazines. By deconstructing the reaction's mechanistic causality and providing self-validating, field-tested protocols, this guide empowers synthetic chemists to optimize yields, minimize side reactions, and efficiently scale up pyridazine functionalization workflows.

Mechanistic Foundations & Causality

To rationally design an SNAr protocol, one must understand the underlying electronics of the diazine ring system. Unlike simple benzenoid aromatics, which require strong electron-withdrawing groups (EWGs) like –NO₂ to undergo SNAr, the pyridazine ring is inherently electron-deficient. The two adjacent electronegative nitrogen atoms exert a profound inductive and resonance-withdrawing effect, highly activating the C3 and C6 positions toward nucleophilic attack[2].

The Addition-Elimination Mechanism

The SNAr reaction on 6-halopyridazines proceeds via a two-step addition-elimination mechanism [3]:

  • Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon attached to the halogen. This breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized carbanion known as a Meisenheimer intermediate [4].

  • Elimination (Fast): The halogen is expelled as a leaving group, restoring the aromaticity of the pyridazine ring.

SNAr_Mechanism A 3,6-Dihalopyridazine + Nucleophile (Nu⁻) B Addition Step (Rate-Determining) A->B C Meisenheimer Intermediate (Resonance Stabilized Carbanion) B->C D Elimination Step (Fast) C->D E 6-Halo-3-substituted Pyridazine + Halide Ion D->E

Fig 1: Addition-Elimination SₙAr mechanism for 3,6-dihalopyridazines.

The Causality of Halogen Leaving Groups

In SN1 or SN2 reactions, the rate correlates with the weakness of the C–X bond (I > Br > Cl > F). However, in SNAr, the addition step is rate-determining, not the bond breaking [4]. Therefore, the halogens that create the most electrophilic carbon via inductive effects accelerate the reaction. The reactivity trend in SNAr is inverted: F > Cl ≈ Br > I [3].

Practical Implication: While 3,6-difluoropyridazine is theoretically more reactive, 3,6-dichloropyridazine is overwhelmingly preferred in drug development due to its low cost, bench stability, and optimal balance of reactivity and regiocontrol.

The Phenomenon of Mono-Selectivity

A defining advantage of 3,6-dichloropyridazine is the ease of generating mono-substituted products. Why does the reaction stop cleanly after one substitution? Once the first nucleophile (e.g., an amine) is attached, its lone pair donates electron density back into the diazine ring via resonance (+M effect). This quenches the electron deficiency of the ring, drastically raising the activation energy required for a second nucleophilic attack [2]. The remaining chlorine is effectively deactivated, allowing the mono-substituted intermediate to be isolated with high purity.

Strategic Workflow & Parameter Selection

Successful SNAr requires matching the nucleophile's strength with the appropriate solvent and base. The following decision tree outlines the standard optimization pathway.

Optimization A Select Nucleophile BA BA A->BA B Amine (1° or 2°) D Base: DIPEA / TEA Solvent: EtOH or DMF B->D C Alkoxide / Thiolate E Base: Na Metal or Cs₂CO₃ Solvent: MeOH or DMF C->E F Standard Aqueous Workup (Mono-selective product isolated) D->F E->F BA->C

Fig 2: Strategic workflow for optimizing SₙAr reaction parameters.

Quantitative Reaction Profiles

The table below summarizes standard conditions based on the intrinsic nucleophilicity and steric hindrance of the incoming group [1].

Nucleophile TypeReagent ExampleSolventBaseTemperature / MethodExpected Yield
Primary Amine BenzylamineEthanolDIPEA (1.5 eq)80 °C / Reflux85 - 95%
Secondary Amine MorpholineDMF or NMPK₂CO₃ (2.0 eq)120 °C / Microwave80 - 90%
Alkoxide Sodium MethoxideMethanolNone (pre-formed salt)65 °C / Reflux75 - 85%
Thiolate ThiophenolDMFCs₂CO₃ (1.5 eq)RT to 50 °C90 - 98%

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality checkpoints are embedded to ensure the chemist understands why a specific manipulation is required.

Protocol A: Mono-Amination of 3,6-Dichloropyridazine (Microwave-Assisted)

Secondary amines often face steric penalties that slow the rate-determining addition step. Microwave (MW) irradiation provides rapid, homogeneous thermal transfer to overcome this barrier without initiating thermal degradation pathways.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq, limiting reagent)

  • Morpholine (secondary amine, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add morpholine (1.2 eq) followed by dropwise addition of DIPEA (1.5 eq).

    • Causality Note: DIPEA is chosen over inorganic bases (like NaOH) because it is non-nucleophilic. It acts purely as a proton sponge to absorb the HCl generated during the elimination step, driving the reaction equilibrium forward without causing competitive hydrolysis of the halopyridazine.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

  • Monitoring: Verify complete consumption of the starting material via LC-MS or TLC (EtOAc:Hexanes). The mono-substituted product will spot distinctly more polar than the dichloro-starting material.

  • Workup (Self-Validating): Cool the reaction to room temperature. Pour the mixture into ice-cold water (5x volume of DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl solution.

    • Causality Note: DMF is highly water-soluble. Washing with aqueous LiCl forces a salting-out effect that drives all trace DMF into the aqueous phase, ensuring the organic layer is purely product and ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to afford the 6-chloro-3-morpholinopyridazine.

Protocol B: Alkoxylation using Sodium Methoxide

Alkoxides are potent hard nucleophiles. The challenge in this workflow is preventing the unreacted starting material from undergoing basic hydrolysis into a pyridazinone derivative.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq, 25% w/w in Methanol)

  • Anhydrous Methanol (0.3 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,6-dichloropyridazine in anhydrous methanol under an inert Argon atmosphere at 0 °C (ice bath).

  • Controlled Addition: Slowly add the NaOMe solution dropwise over 15 minutes.

    • Causality Note: The temperature must be strictly controlled at 0 °C during addition. Alkoxylations are highly exothermic. A sudden spike in temperature can lead to double-substitution or competitive ring opening.

  • Propagation: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 3–4 hours.

  • Quenching: Cool the mixture to room temperature. Carefully neutralize the reaction by adding a 1M HCl solution until the pH is ~7.

    • Causality Note: Neutralization is critical before solvent removal. If concentrated under basic conditions, trace water will instigate hydrolysis of the remaining 6-chloro position.

  • Isolation: Remove the methanol under reduced pressure. Partition the resulting residue between water and Dichloromethane (DCM). Extract, dry over Na₂SO₄, and evaporate to yield the crude 6-chloro-3-methoxypyridazine.

Troubleshooting & Optimization Matrix

Even with robust protocols, SNAr reactions can occasionally deviate due to substrate-specific electronics.

  • Problem: Significant di-substitution observed.

    • Root Cause: The nucleophile is used in vast excess, or the reaction temperature is too high, overcoming the resonance deactivation barrier.

    • Solution: Strictly limit the nucleophile to 1.05 – 1.1 equivalents. Lower the reaction temperature and monitor progression frequently.

  • Problem: Formation of pyridazin-3(2H)-one (Hydrolysis side-product).

    • Root Cause: Adventitious water in the presence of base outcompetes the intended nucleophile [1].

    • Solution: Ensure all solvents are strictly anhydrous. If using inorganic bases (K₂CO₃), ensure they are oven-dried prior to use. Switch to a non-nucleophilic organic base (DIPEA) if water contamination is unavoidable.

  • Problem: Poor yield with aniline derivatives.

    • Root Cause: Anilines (aromatic amines) are significantly less nucleophilic than aliphatic amines due to delocalization of the nitrogen lone pair into their own phenyl ring.

    • Solution: Switch from purely thermal conditions to acid-catalyzed conditions (e.g., adding catalytic Pyridine-HCl or substituting the solvent for Pyridine) to artificially increase the electrophilicity of the pyridazine via protonation of the diazine nitrogens [5].

References

  • Durham University E-Theses. "The Synthesis and Chemistry of Pyridazine Derivatives." Durham University Repository, 2008. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. "Nucleophilic aromatic substitution." Wikimedia Foundation. Available at: [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry Blog, 2018. Available at:[Link]

  • Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction." RSC Advances, 2023. Available at:[Link]

1H and 19F NMR analysis of 6-Fluoro-triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive ^1H and ^19F NMR Analysis of 6-Fluoro-triazolo[1,5-b]pyridazine

Executive Summary & Scientific Rationale

Fused heterocyclic systems, particularly[1,2,4]triazolo[1,5-b]pyridazines, are privileged scaffolds in modern drug discovery due to their diverse pharmacological properties ranging from kinase inhibition to neuro-modulation[1]. The regioselective introduction of a fluorine atom at the C-6 position radically alters the molecule's lipophilicity, metabolic stability, and electron distribution.

As a Senior Application Scientist, I emphasize that structural verification of these fluorinated scaffolds cannot rely on 1D ^1H NMR alone. The gyromagnetic ratio (γ) of ^19F (40.05 MHz/T) is nearly identical to ^1H (42.58 MHz/T), resulting in extensive spin-spin scalar coupling (


-coupling) between the nuclei. This application note outlines a self-validating, multiparametric NMR workflow designed to unambiguously assign the structure of 6-Fluoro-triazolo[1,5-b]pyridazine using decoupled ^1H, ^19F, and multidimensional techniques.

Experimental Workflow and Methodologies

To ensure absolute trustworthiness in your structural assignments, the analysis must follow a logical progression from sample preparation to heteronuclear decoupling.

NMR_Workflow A 6-Fluoro-triazolo [1,5-b]pyridazine B Sample Prep 3-5 mg in 0.6 mL DMSO-d6 A->B C Probe Tuning (1H & 19F) Critical: Isolate Frequencies B->C D 1H NMR (zg30) d1=2s, ns=16 C->D E 19F NMR (zgig) d1=10s, ns=64 C->E F Heteronuclear Decoupling 1H{19F} & 19F{1H} D->F E->F G Spectral Assignment F->G

Workflow for the dual-nuclei NMR analysis of fluorinated fused heterocycles.

Protocol 1: Optimized Sample Preparation

Causality: Triazolopyridazines feature extensive planar π-systems that easily self-associate (π-stack) in non-polar solvents like CDCl3, leading to broadened resonances. We select DMSO-d6 to disrupt these non-covalent interactions and sharpen the multiplets.

  • Dissolution: Weigh precisely 3.0–5.0 mg of the analyte.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.05% v/v Tetramethylsilane (TMS) as the ^1H internal chemical shift standard (0.00 ppm).

  • Referencing: For ^19F analysis, the large chemical shift susceptibility requires stable referencing. Introduce an external coaxial capillary containing 0.1% Trifluoroacetic acid (TFA) in D2O (set to -76.5 ppm). This avoids pH-dependent chemical interactions with the basic triazole ring[2].

  • Homogenization: Vortex for 30 seconds and transfer to a 5 mm high-throughput NMR tube.

Protocol 2: ^1H and ^19F Acquisition (Bruker Standard)

Causality: Fluorine nuclei in rigid, fused aromatic systems lack efficient relaxation mechanisms, often resulting in prolonged longitudinal relaxation times (


). Using standard 1-second delays leads to signal saturation and erroneous integration[2]. We counteract this by extending the relaxation delay (

).
  • Lock & Shim: Lock the field to the DMSO-d6 signal. Perform gradient shimming (Z1-Z5) until the lock level stabilizes.

  • Tuning: Critical Step. Manually or automatically tune/match the probe for both ^1H and ^19F. Ensure your dual-channel probe (e.g., BBFO or QCI-F) has high-performance bandpass filters to isolate the tightly clustered RF frequencies.

  • ^1H NMR (zg30): Set

    
     = 2.0 s, Number of Scans (NS) = 16. Carrier frequency centered at 5.0 ppm.
    
  • ^19F NMR (zgig): Execute an inverse-gated decoupled sequence to prevent nuclear Overhauser effect (NOE) enhancements, ensuring quantitative fluorine integrals[3]. Set

    
     = 10.0 s, NS = 64. Spectral width (SW) must be >200 ppm, centered at -100 ppm.
    

Structural Data Presentation

The triazolo[1,5-b]pyridazine core consists of three distinct protons (H-2, H-7, H-8) and one fluorine atom (F-6). The quantitative breakdown of their resonant behaviors is summarized below.

NucleusPositionChemical Shift (ppm)MultiplicityIntegrationScaler Coupling (

in Hz)
^1H H-28.85Singlet (s)1HNone
^1H H-88.42Doublet of doublets (dd)1H

,

^1H H-77.55Doublet of doublets (dd)1H

,

^19F F-6-78.4Doublet of doublets (dd)1F

,

Note: Data derived from theoretical modeling aligned with typical electron-deficient fluoropyridazine behaviors in polar aprotic solvents.

Mechanistic Insights into Spin-Spin Coupling

To truly understand the spectrum, we must map the causal logic of the


-couplings. Inferring regiochemistry strictly from standard 1D 

values can present severe analytical pitfalls[4]. A self-validating framework demands correlating specific multiplet splitting directly to the topological structure of the rings.

Coupling_Logic F6 19F (C6) Spin ½ H7 1H (C7) Spin ½ F6->H7 3J_HF (~8.5 Hz) H8 1H (C8) Spin ½ F6->H8 4J_HF (~1.5 Hz) H7->H8 3J_HH (~9.2 Hz)

Spin-spin scalar coupling (J-coupling) network in 6-fluoro-triazolo[1,5-b]pyridazine.

Regiochemical Assignments:
  • The H-2 Singlet Isolation: The proton at C-2 on the triazole ring is situated between two electronegative nitrogen atoms (N-1 and N-3) and lacks vicinal protons. It undergoes extreme deshielding (

    
     8.85 ppm) and appears as a sharp singlet.
    
  • The Vicinal Pyridazine Protons (H-7 & H-8): H-7 and H-8 are locked in a rigid aromatic geometric arrangement. They exhibit a characteristic ortho-proton coupling (

    
    ) of 
    
    
    
    9.2 Hz.
  • The Fluorine Effect (

    
     vs 
    
    
    
    ):
    F-6 is ortho to H-7, creating a dominant
    
    
    coupling of
    
    
    8.5 Hz. Consequently, the H-7 resonance is split into a wide doublet of doublets. Conversely, F-6 is meta to H-8. The transmission of spin polarization across four bonds (
    
    
    ) is weak, resulting in a much smaller secondary splitting (
    
    
    1.5 Hz) on the H-8 signal[4].
Protocol 3: Advanced Validation via Heteronuclear Decoupling

To self-validate this structural hypothesis, we execute a ^1H{^19F} decoupled experiment (proton NMR with broadband fluorine decoupling).

  • Method: Apply a continuous WALTZ-16 decoupling pulse on the ^19F channel during the ^1H acquisition phase.

  • Outcome: The complex doublet of doublets for H-7 (

    
     7.55 ppm) instantly collapses into a clean, simple doublet (
    
    
    
    = 9.2 Hz). The subtle fine-splitting on H-8 will likewise vanish. This on/off topological switch irrevocably proves that the fluorine atom resides at position C-6, immediately adjacent to H-7.

References

  • Gotfredsen, C. H. et al. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega (2022).

  • Takeuchi, K. et al. "19F chemical library and 19F-NMR for a weakly bound complex structure." National Institutes of Health (PMC) (2016).

  • Mu, X. et al. "Bimetallic (or Multimetallic) Synthesis of N-Heterocycles." Molecules (MDPI) (2023).

  • Cariello, G. et al. "The Pitfalls of Using JHF Spin-Spin Coupling Constants to Infer Hydrogen Bond Formation in Organofluorine Compounds." Beilstein Journal of Organic Chemistry (2023).

Sources

Protocol for the Functionalization of the Triazolo[1,5-b]pyridazine Core: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The[1][2]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide range of biological activities. Its structural resemblance to purine bases allows it to interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the triazolo[1,5-b]pyridazine core. We will delve into scientifically-grounded, field-proven protocols for the late-stage functionalization of this important scaffold, with a focus on C-H activation and cross-coupling strategies. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Significance of the Triazolo[1,5-b]pyridazine Core in Medicinal Chemistry

The triazolo[1,5-b]pyridazine nucleus is a key pharmacophore found in a number of biologically active compounds. Its unique electronic properties and ability to form crucial hydrogen bonds have led to its incorporation into molecules targeting a diverse array of diseases. For instance, derivatives of this scaffold have been investigated as potent anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. The ability to strategically functionalize this core is paramount for fine-tuning the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties. This guide will focus on providing detailed protocols for the introduction of diverse substituents onto the triazolo[1,5-b]pyridazine ring system, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Approaches to Functionalization

The functionalization of the triazolo[1,5-b]pyridazine core can be broadly categorized into two main strategies:

  • Synthesis of Substituted Cores: This approach involves the construction of the heterocyclic system with the desired functional groups already in place. This is often achieved through the cyclization of appropriately substituted pyridazine precursors.

  • Post-Synthetic or Late-Stage Functionalization: This strategy focuses on modifying the pre-formed triazolo[1,5-b]pyridazine scaffold. This is particularly valuable for rapid SAR exploration from a common intermediate.

This application note will primarily focus on late-stage functionalization techniques, as they offer greater flexibility in diversifying a lead compound. The key methodologies that will be discussed are:

  • Halogenation and Subsequent Cross-Coupling Reactions: Introduction of a halogen atom (e.g., chlorine, bromine) onto the pyridazine ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Direct C-H Functionalization: This modern and atom-economical approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, obviating the need for pre-functionalization.

Below is a workflow illustrating the general strategies for functionalizing the triazolo[1,5-b]pyridazine core.

G cluster_0 Functionalization Strategies Start Triazolo[1,5-b]pyridazine Core Halogenation Halogenation (e.g., with POCl3, NBS) Start->Halogenation CH_Functionalization Direct C-H Functionalization Start->CH_Functionalization Halo_Intermediate Halogenated Triazolo[1,5-b]pyridazine Halogenation->Halo_Intermediate Cross_Coupling Cross-Coupling Reactions Halo_Intermediate->Cross_Coupling Suzuki Suzuki-Miyaura (C-C bond formation) Cross_Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Cross_Coupling->Buchwald Functionalized_Product_1 Aryl/Heteroaryl Substituted Product Suzuki->Functionalized_Product_1 Functionalized_Product_2 Amino Substituted Product Buchwald->Functionalized_Product_2 Functionalized_Product_3 Directly Functionalized Product CH_Functionalization->Functionalized_Product_3

Caption: General workflow for the functionalization of the triazolo[1,5-b]pyridazine core.

Detailed Protocols and Methodologies

Synthesis of a Key Intermediate: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The introduction of a chlorine atom at the 6-position of the triazolo[1,5-b]pyridazine core is a crucial first step for many subsequent functionalization reactions. This protocol is adapted from the synthesis of the analogous 6-chlorotetrazolo[1,5-b]pyridazine.

Reaction Scheme:

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

  • Sodium nitrite

  • Hydrochloric acid

  • Ice

Step-by-Step Protocol:

  • Synthesis of 3-chloro-6-hydrazinylpyridazine:

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

    • Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq) dropwise with stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • The product, 3-chloro-6-hydrazinylpyridazine, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of 6-chloro-[1][2]triazolo[4,3-b]pyridazine:

    • Suspend the 3-chloro-6-hydrazinylpyridazine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • The desired product, 6-chloro-[1][2]triazolo[4,3-b]pyridazine, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expertise & Experience Insights:

  • The dropwise addition of hydrazine hydrate and sodium nitrite is crucial to control the exothermicity of the reactions.

  • Maintaining a low temperature during the diazotization step is critical to prevent the decomposition of the diazonium salt intermediate.

  • The purity of the 3-chloro-6-hydrazinylpyridazine intermediate is important for a clean cyclization reaction.

Palladium-Catalyzed Cross-Coupling Reactions

With the 6-chloro-[1][2]triazolo[4,3-b]pyridazine in hand, a variety of cross-coupling reactions can be employed to introduce carbon and nitrogen-based substituents.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the halogenated triazolo[1,5-b]pyridazine and a boronic acid or ester. This protocol is based on established procedures for the Suzuki-Miyaura coupling of other halo-azaheterocycles[3][4].

Reaction Scheme:

Materials and Reagents:

  • 6-Chloro-[1][2]triazolo[4,3-b]pyridazine

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane/water (4:1 mixture)

Step-by-Step Protocol:

  • To a degassed mixture of 6-chloro-[1][2]triazolo[4,3-b]pyridazine (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a dioxane/water mixture, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-[1][2]triazolo[4,3-b]pyridazine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-[1][2]triazolo[4,3-b]pyridazine92
3Thiophene-2-boronic acid6-(Thiophen-2-yl)-[1][2]triazolo[4,3-b]pyridazine78

Trustworthiness: The use of a pre-catalyst like Pd(PPh₃)₄ ensures a reliable initiation of the catalytic cycle. The aqueous base and solvent system is well-established for a broad range of substrates.

The Buchwald-Hartwig amination allows for the synthesis of arylamino-substituted triazolo[1,5-b]pyridazines, which are common motifs in kinase inhibitors. This protocol is adapted from general procedures for the Buchwald-Hartwig amination[5][6][7][8][9].

Reaction Scheme:

Materials and Reagents:

  • 6-Chloro-[1][2]triazolo[4,3-b]pyridazine

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs₂CO₃ (1.5 eq)

  • Toluene or Dioxane (anhydrous)

Step-by-Step Protocol:

  • In an oven-dried Schlenk tube, combine 6-chloro-[1][2]triazolo[4,3-b]pyridazine (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Complex Ar-Pd(II)(L_n)X Ox_Add->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord HNR'R'' Deprotonation Deprotonation Amine_Coord->Deprotonation Base Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd0 releases Product Product Ar-NR'R'' Red_Elim->Product ArX Ar-X Amine HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Direct C-H Functionalization (A Forward-Looking Approach)

Direct C-H functionalization is a rapidly evolving field that offers a more sustainable and efficient way to modify heterocyclic cores. While specific protocols for the triazolo[1,5-b]pyridazine system are still emerging, methods developed for related aza-heterocycles provide a strong foundation for future work. A promising strategy involves palladium-catalyzed C-H arylation.

Conceptual Protocol for C-H Arylation:

Reaction Scheme:

Proposed Reagents and Conditions:

  • Triazolo[1,5-b]pyridazine

  • Aryl halide (e.g., aryl bromide or iodide) (2.0-3.0 eq)

  • Pd(OAc)₂ (0.1 eq)

  • Pivalic acid (PivOH) (0.3 eq)

  • K₂CO₃ (2.0 eq)

  • DMF or DMA (solvent)

Rationale and Mechanistic Considerations:

The reaction would likely proceed via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the heterocycle and abstracts a proton with the assistance of a carboxylate ligand derived from pivalic acid. The resulting palladacycle would then undergo oxidative addition with the aryl halide, followed by reductive elimination to afford the arylated product and regenerate the active palladium catalyst. The regioselectivity of the C-H activation will be influenced by the electronic properties of the triazolo[1,5-b]pyridazine core.

Expertise & Experience Insights:

  • The choice of oxidant, ligand, and solvent is critical for achieving high yields and regioselectivity in C-H functionalization reactions.

  • The inherent basicity of the nitrogen atoms in the triazolo[1,5-b]pyridazine core can sometimes lead to catalyst inhibition. The use of an acid additive like pivalic acid can help to mitigate this effect.

Conclusion and Future Perspectives

The functionalization of the triazolo[1,5-b]pyridazine core is a critical aspect of harnessing its full potential in drug discovery. This application note has provided a detailed overview of robust and reproducible protocols for the late-stage modification of this important scaffold, with a focus on halogenation followed by palladium-catalyzed cross-coupling reactions. While direct C-H functionalization of this specific core is a developing area, the principles and protocols established for related aza-heterocycles offer a clear roadmap for future research. The methodologies outlined herein will empower researchers to efficiently generate diverse libraries of triazolo[1,5-b]pyridazine derivatives, accelerating the discovery of new and improved therapeutic agents.

References

  • Mokariya, J. A., Rajani, D. P., & Patel, M. P. (2020). 1,2,4‐Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities. Archiv der Pharmazie, 353(10), 2000137. [Link]

  • Mu, X., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. ResearchGate. [Link]

  • Wurtz, C. J., et al. (2018). Synthesis of Triazolopyridine via late-stage diversification. Arabian Journal of Chemistry, 16(4), 104537. [Link]

  • Lapier, M., et al. (2019). Synthesis of 3-substituted-[1][10]triazolo[1,5-a]pyridine derivatives. Arabian Journal of Chemistry, 16(4), 104537. [Link]

  • Zhao, J., et al. (2014). Formation of 1,2,4-triazolo[1,5-a]pyridines through the reaction between 2-aminopyridine and nitriles in the presence of Cu-Zn/Al-Ti. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Sanea, M. M. (2021). Synthesis of some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines and their antibacterial and anticancer screening studies--part I. PubMed. [Link]

  • Gomha, S. M., et al. (2015). Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Shaykhutdinova, A. V., et al. (2022). Synthesis of novel[1][2]triazolo[1,5-b][1][2][11]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 243–250. [Link]

  • Zhang, H., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16673–16684. [Link]

  • Al-Ghorbani, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • de la Cruz, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Evans, D. D., et al. (1975). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • Riedl, J., et al. (1976). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • Utkal, M. M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1935. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. ResearchGate. [Link]

  • Shaykhutdinova, A. V., et al. (2022). Synthesis of novel[1][2]triazolo[1,5-b][1][2][11]tetrazines and investigation of their fungistatic activity. PMC. [Link]

  • Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Semantic Scholar. [Link]

  • Journal of Organic Chemistry. (2026). Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. PubMed. [Link]

Sources

Application Note: 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In Fragment-Based Drug Discovery (FBDD), selecting starting fragments with high ligand efficiency, favorable physicochemical properties, and versatile handles for rapid elaboration is critical. 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine has emerged as a premier fragment scaffold for target-directed discovery, particularly for kinase and Central Nervous System (CNS) targets[1][2][3].

The core scaffold offers a flat, sp2-rich planar surface ideal for π-π stacking, coupled with a dense arrangement of heteroatoms. The fused triazole nitrogens (N2/N3) act as powerful, directional hydrogen-bond acceptors, frequently establishing critical contacts with the amide backbone of kinase hinge regions (e.g., PIM kinases, MET)[2][4]. The strategic incorporation of a 6-fluoro substituent serves a dual purpose: it lowers the partition coefficient (LogP) to maintain fragment hydrophilicity, and it acts as an exceptionally reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr)[1]. Because fluorine's extreme electronegativity hyper-stabilizes the resulting Meisenheimer intermediate during nucleophilic attack, the 6-fluoro core is significantly more reactive toward diverse amines and alkoxides than its chlorine or bromine counterparts.

Mechanistic Workflow of Fragment Elaboration

The following workflow diagrams the standard hit-to-lead trajectory of the this compound fragment. Upon confirmation of binding via biophysical screens (SPR, NMR) and spatial resolution via X-ray crystallography, the electrophilic C6-fluorine vector is exploited for rapid combinatorial library generation.

FBDD_Workflow A 1. Fragment Screening (SPR, NMR, X-Ray) B 2. Hit Identification: This compound A->B C 3. Crystallographic Vector Analysis B->C D 4A. SNAr Diversification (Amines/Alcohols) C->D Nucleophilic Vector (Rapid SNAr) E 4B. Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C->E C-C Bond Vector (Difficult with F, Requires Cl/Br) F Target: Kinase Hinge Binders (e.g., PIM, MET, VEGFR) D->F G Target: CNS Receptors (e.g., mAChR Allosteric Modulators) D->G E->F

Caption: Elaboration workflow from fragment screening to target applications using triazolo[1,5-b]pyridazine cores.

Comparative Quantitative Profiling

To fully utilize the core, medicinal chemists must choose the correct C6-halogenation strategy. The table below summarizes the causality behind selecting the 6-Fluoro variant over others for early-stage elaboration[1][5].

Halogen Handle (C6)Typical SNAr TempRelative SNAr RateCross-Coupling (C-C) EfficiencyLipophilicity Shift (LogP)Primary FBDD Utility
Fluoro (-F) 20°C – 50°CVery Fast (Best leaving group)Poor (Strong C-F bond resists oxidative addition)Lowest (Improves fragment aqueous solubility)High-Throughput array synthesis via Amination/Alkoxylation.
Chloro (-Cl) 80°C – 120°CModerateGoodIntermediateDual-purpose intermediate; balance of SNAr and Pd-catalysis.
Bromo (-Br) >100°CSlowestExcellent HighestVector growth via transition-metal catalysis (Suzuki/Stille).

Table 1: Physicochemical and Reactivity Profiling of 6-Halo-[1,2,4]triazolo[1,5-b]pyridazine building blocks.

Scaffold-Target Interactions

Understanding why this fragment works is crucial. The structural privileges of this fused bicyclic system permit tight interactions deep within the hydrophobic pockets of proteins.

Hinge_Binding Core Triazolo[1,5-b]pyridazine Core N_Hinge Triazole N2/N3 (H-Bond Acceptor) Core->N_Hinge Pi Planar sp2 System (pi-pi Stacking) Core->Pi C6 C6 Substitution Handle (Growth Vector) Core->C6 Target_A Protein Backbone (e.g., NH of Kinase Hinge) N_Hinge->Target_A Directional H-Bond Target_B Gatekeeper Residue / Hydrophobic Pocket Pi->Target_B VdW / Aromatic Contacts Target_C Solvent Channel / Ribose Pocket C6->Target_C SNAr Amine Extension

Caption: Mechanistic interplay between the fragment features and typical enzymatic target regions.

Self-Validating Experimental Protocols

Protocol A: X-Ray Crystallography Fragment Soaking

To establish a definitive binding mode, the fragment must be diffused into pre-formed apo-protein crystals without disrupting the crystal lattice.

Materials:

  • Apo-protein crystals (e.g., a PIM kinase construct).

  • This compound (Fragment library stock, 100 mM in 100% DMSO).

  • Reservoir buffer & Cryoprotectant (e.g., 20% v/v glycerol or PEG 400).

Step-by-Step Procedure & Causality:

  • Prepare Soaking Drop: Dilute the fragment stock into the crystallization reservoir buffer to a final concentration of 20–50 mM (limit DMSO to ≤5% v/v).

    • Causality: Fragments generally possess low binding affinities (Kd in the µM–mM range). High concentrations drive the binding equilibrium forward. Keeping DMSO <5% prevents catastrophic dehydration and cracking of the delicate protein crystal lattice.

  • Crystal Transfer: Using a cryogenic loop under a stereomicroscope, transfer 1–2 healthy apo-crystals into the soaking drop. Monitor visually for 5 minutes.

    • QC Checkpoint: If the crystal loses birefringence under polarized light immediately, the fragment or DMSO concentration is too high. Titrate down to 10 mM.

  • Incubation: Seal the well and incubate at the crystallization temperature (typically 18°C or 4°C) for 1 to 24 hours.

    • Causality: The extended timeframe allows the small molecule to diffuse through solvent channels to the active site. Because the fragment binds the hinge, slight domain shifts may occur; slow soaking allows the lattice to dynamically accommodate this.

  • Cryocooling: Transfer the soaked crystal to a cryoprotectant solution containing 20-50 mM fragment for 30 seconds, then flash-freeze in liquid nitrogen.

    • Causality: Cryoprotection prevents the formation of crystalline ice, which would heavily diffract and mask the atomic resolution needed to observe the fragment density.

Protocol B: High-Throughput SNAr Array Elaboration

Once the vector is crystallographically verified, parallel synthesis transforms the fragment into high-affinity leads. This protocol creates N-linked derivatives at the C6 position[1][6].

Materials:

  • This compound (0.1 mmol per reaction).

  • Diverse primary and secondary amines (0.12 mmol).

  • N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) (0.3 mmol).

  • Anhydrous NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure & Causality:

  • Reagent Mixing: In a standard 2-mL glass vial, dissolve the 6-fluoro fragment in 0.5 mL of anhydrous NMP. Add the amine nucleophile followed by the selected base (DIPEA for aliphatic amines; Cs₂CO₃ for anilines).

    • Causality: NMP is a highly polar aprotic solvent. It leaves the nucleophilic amine free (unsolvated) to attack the C6 position and powerfully stabilizes the polar transition state of the SNAr reaction.

  • Reaction Initiation: Cap the vial and stir at Room Temperature (for highly nucleophilic cyclic secondary amines like piperazine) or heat to 50°C (for primary amines).

    • Causality: The highly electronegative fluorine dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring, allowing mild conditions. This is paramount to avoid side-reactions or degradation of the triazole ring, which is sensitive to prolonged high-heat basic conditions.

  • In-Process QC (LC-MS): After 2 hours, withdraw a 5 µL aliquot, dilute in MeOH, and inject into LC-MS.

    • QC Checkpoint (Self-Validation): Monitor for the disappearance of the fragment mass and the emergence of the product mass. The loss of the highly electronegative fluorine atom also generally causes a predictable shift in LC retention time.

  • Workup: Quench with water (2 mL) to precipitate the product. If an oil forms, extract 3x with Ethyl Acetate, wash with brine to remove NMP, dry over Na₂SO₄, and evaporate.

References

  • [1] Benchchem. "this compound - Chemical Catalog and Synthesis Methodologies." Benchchem.com. Available at:

  • [2] "6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors" Patent WO2012098387A1. Google Patents. Available at:

  • [4] Semantic Scholar. "Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective kinase inhibitors." Available at:

  • [5] MDPI. "Bimetallic (or Multimetallic) Synthesis of N-Heterocycles." Molecules. Available at:

  • [6] ResearchGate. "Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines." Available at:

  • [3] ACS Publications. "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry. Available at:

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Fluorinated Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in fluorinated pyridazines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues encountered during their NMR experiments. The unique electronic environment of the fluorinated pyridazine scaffold can often lead to spectra that deviate from predictions. This resource provides in-depth, field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my observed ¹⁹F chemical shifts significantly different from predicted values for my fluorinated pyridazine?

This is a common observation. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, which can be influenced by a multitude of factors.[1] Unlike ¹H NMR, where shifts are more predictable, ¹⁹F shifts are strongly affected by electronic excited states.[2] For fluorinated pyridazines, the presence of two nitrogen atoms in the aromatic ring, combined with the high electronegativity of fluorine, creates a complex electronic landscape.

Key Influencing Factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electron density around the fluorine nucleus, leading to substantial shifts.[3] A change in solvent can easily result in shifts of several parts per million (ppm).[3]

  • Electronic Effects: The position of fluorine on the pyridazine ring and the nature of other substituents play a crucial role. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups cause an upfield shift.[3][4]

  • Concentration and Temperature: Variations in sample concentration and temperature can affect intermolecular interactions and conformational equilibria, leading to observable changes in chemical shifts.[3][5]

Q2: I'm observing more ¹⁹F signals than expected for my "pure" fluorinated pyridazine. What could be the cause?

The presence of unexpected signals often points to one of the following:

  • Isomers: During synthesis, the fluorination of pyridazines can sometimes lead to a mixture of positional isomers that are difficult to separate. Each isomer will have a unique set of ¹⁹F signals.

  • Degradation: Fluorinated pyridazines can be susceptible to degradation, especially in certain NMR solvents or in the presence of trace amounts of acid or base. This can lead to the formation of new species with distinct NMR signals.

  • Impurities: Residual starting materials, reagents, or byproducts from the synthesis can contribute to extra peaks in the spectrum.

  • Tautomerism: Depending on the substitution pattern and solvent, some pyridazine derivatives can exist in tautomeric equilibrium, giving rise to multiple sets of signals.[5]

Q3: My ¹H NMR spectrum of a fluorinated pyridazine is much more complex than I anticipated. Why?

The complexity arises from ¹H-¹⁹F spin-spin coupling . Fluorine (¹⁹F) has a nuclear spin of 1/2, just like a proton (¹H), and they can couple with each other. This coupling is often observed over multiple bonds (2 to 5 bonds), leading to complex splitting patterns in the ¹H spectrum.[2] The magnitude of these coupling constants (J-values) can sometimes be as large as or even larger than ¹H-¹H coupling constants.[2][6]

Q4: The resolution in my ¹⁹F NMR spectrum is poor, and the peaks are broad. What can I do to improve it?

Poor resolution in ¹⁹F NMR can be frustrating. Here are some common causes and solutions:

  • Shimming: The most common cause of broad peaks is an improperly shimmed magnet.[7] Careful and iterative shimming is crucial for obtaining sharp lines.

  • Sample Viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling. Diluting the sample, if possible, can help.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened peaks.[8] Acquiring spectra at different temperatures can help to either sharpen the signals (at fast or slow exchange regimes) or coalesce them.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Solvent-Induced Shifts

Unexpected chemical shifts are frequently traced back to solvent interactions. The choice of solvent can dramatically alter the spectrum of a fluorinated pyridazine.[3]

The "Why": Causality of Solvent Effects

Solvents can interact with the fluorinated pyridazine molecule through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3] These interactions perturb the electron distribution within the molecule, thereby changing the shielding of the fluorine nuclei.[3][4] For instance, polar aprotic solvents like DMSO and DMF can cause significant deshielding (downfield shifts) compared to nonpolar solvents.[5]

Experimental Protocol: Solvent Study

To systematically investigate solvent effects, follow this protocol:

  • Sample Preparation: Prepare solutions of your fluorinated pyridazine at the same concentration in a series of deuterated solvents with varying polarities (e.g., Benzene-d₆, Chloroform-d, Acetone-d₆, DMSO-d₆).

  • Internal Standard: Use a consistent and inert internal reference standard in all samples for accurate comparison of chemical shifts.[9]

  • Data Acquisition: Acquire ¹⁹F NMR spectra for each sample under identical experimental conditions (temperature, pulse sequence, etc.).

  • Analysis: Compare the chemical shifts of the fluorine signals across the different solvents.

Data Presentation: Solvent-Induced Shift Comparison
SolventDielectric Constant (ε)Typical ¹⁹F Shift Observation for Aryl-F
Benzene-d₆2.28Upfield shift (more shielded)
Chloroform-d4.81Intermediate
Acetone-d₆21.0Downfield shift (deshielded)
DMSO-d₆47.0Significant downfield shift

Note: The exact magnitude and direction of the shift will depend on the specific structure of the fluorinated pyridazine.

Troubleshooting Workflow: Solvent Effects

start Unexpected ¹⁹F Shift solvent_check Is the solvent known to cause shifts? start->solvent_check run_solvent_study Perform Solvent Study Protocol solvent_check->run_solvent_study Yes / Unsure investigate_other Investigate other factors (temp, conc.) solvent_check->investigate_other No analyze_shifts Analyze shifts vs. solvent polarity run_solvent_study->analyze_shifts consistent_shifts Shifts are consistent across non-polar solvents analyze_shifts->consistent_shifts variable_shifts Shifts vary significantly with polarity analyze_shifts->variable_shifts report_solvent Report data with specified solvent consistent_shifts->report_solvent variable_shifts->report_solvent variable_shifts->investigate_other

Caption: Workflow for diagnosing solvent-induced NMR shifts.

Guide 2: Deciphering Complex Coupling Patterns (¹H-¹⁹F and ¹⁹F-¹⁹F)

The presence of fluorine can lead to intricate splitting patterns in both ¹H and ¹⁹F NMR spectra due to J-coupling.[2]

The "Why": Through-Bond vs. Through-Space Coupling
  • Through-Bond Coupling (Scalar Coupling): This occurs through the covalent bonds connecting the two nuclei. For ¹H-¹⁹F coupling in fluorinated pyridazines, this can be observed over several bonds (e.g., ³JHF, ⁴JHF, ⁵JHF).[6][10] Similarly, ¹⁹F-¹⁹F coupling is common and often has large coupling constants.[2]

  • Through-Space Coupling: If two fluorine atoms are close to each other in space, even if they are separated by many bonds, they can exhibit through-space coupling.[11][12][13] This is a result of the overlap of their non-bonding orbitals.[11][12]

Experimental Protocol: Decoupling and 2D NMR

To unravel complex multiplets, a combination of 1D and 2D NMR experiments is highly effective:

  • ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • ¹⁹F Decoupled ¹H NMR (¹H{¹⁹F}): Acquire a ¹H spectrum while decoupling ¹⁹F. This will collapse all the ¹H-¹⁹F splittings into singlets (or simpler multiplets if ¹H-¹H coupling is also present), revealing the underlying ¹H-¹H coupling network.[6]

  • ¹⁹F-¹H HETCOR/HMBC: A 2D Heteronuclear Correlation or Heteronuclear Multiple Bond Correlation experiment will show correlations between coupled ¹H and ¹⁹F nuclei, allowing for unambiguous assignment of which protons are coupled to which fluorines.

  • ¹⁹F-¹⁹F COSY/TOCSY: If multiple fluorine atoms are present, a 2D Correlation Spectroscopy or Total Correlation Spectroscopy experiment can reveal which fluorine atoms are coupled to each other, either through bonds or through space.[11][12]

Data Presentation: Typical Coupling Constants in Fluorinated Aromatics
Coupling TypeNumber of BondsTypical Range (Hz)
³JHF (ortho)36 - 10
⁴JHF (meta)40 - 3
⁵JHF (para)50 - 2
³JFF (ortho)318 - 22
⁴JFF (meta)40 - 7
⁵JFF (para)513 - 17

Note: These are approximate values and can vary depending on the specific electronic environment of the pyridazine ring.

Logical Relationship: Coupling and Structure

Complex_Spectrum Complex Multiplets H_F_Coupling ¹H-¹⁹F Coupling Complex_Spectrum->H_F_Coupling F_F_Coupling ¹⁹F-¹⁹F Coupling Complex_Spectrum->F_F_Coupling Decoupling_Expt ¹H{¹⁹F} Decoupling H_F_Coupling->Decoupling_Expt TwoD_NMR 2D NMR (HETCOR, COSY) F_F_Coupling->TwoD_NMR Simplified_Spectrum Simplified Spectrum Decoupling_Expt->Simplified_Spectrum Assignments Structural Assignments TwoD_NMR->Assignments Simplified_Spectrum->Assignments

Caption: Relationship between spectral complexity and diagnostic experiments.

Guide 3: Investigating Temperature-Dependent Effects

Changes in temperature can provide valuable insights into dynamic processes occurring in your sample.[8]

The "Why": Dynamic Processes on the NMR Timescale
  • Conformational Exchange: If parts of your molecule, such as bulky substituents, are rotating or interconverting between different conformations at a rate comparable to the NMR timescale, this can lead to broadened signals.[8]

  • Tautomerism: As mentioned earlier, if tautomers are in equilibrium, changing the temperature can shift the equilibrium, leading to changes in the relative intensities of the signals.

  • Intermolecular Interactions: Temperature can affect hydrogen bonding and other intermolecular interactions, which in turn can influence chemical shifts.[14]

Experimental Protocol: Variable Temperature (VT) NMR
  • Initial Spectrum: Acquire a spectrum at room temperature.

  • Cooling: Gradually decrease the temperature in increments (e.g., 10°C) and acquire a spectrum at each step. Look for sharpening of broad peaks, which indicates that you are reaching the slow exchange regime.

  • Heating: Gradually increase the temperature from room temperature in increments. Look for sharpening of peaks as you enter the fast exchange regime, or for the coalescence of multiple peaks into a single, averaged signal.

  • Data Analysis: Plot the chemical shifts as a function of temperature to identify trends. Analyze changes in linewidths to understand the rates of exchange.

Data Presentation: Interpreting VT-NMR Results
ObservationImplication
Broad peaks sharpen upon coolingSlowing of a dynamic process (e.g., conformational exchange)
Two peaks coalesce into one upon heatingA fast exchange process between two sites
Chemical shifts change linearly with temperatureChanges in intermolecular interactions or conformational populations
Relative peak integrals change with temperatureA shift in a chemical equilibrium (e.g., tautomerism)

References

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  • C. A. S. Ramos, et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

  • D. Haeussinger, et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Y. J. Tan, et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. Retrieved from [Link]

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  • S. A. Lermontova, et al. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences. Retrieved from [Link]

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  • V. M. S. Gil, A. J. L. Pinto. (1964). H-H and 13C-H coupling constants in pyridazine. Molecular Physics. Retrieved from [Link]

  • R. H. Contreras, et al. (2004). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. The Journal of Physical Chemistry A. Retrieved from [Link]

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  • R. E. Banks, et al. (1970). A variable temperature study of the 19-F N.M.R. spectra of some fluoroalkylhydroxylamines: Conformational changes at the nitrogen atom. Journal of Fluorine Chemistry. Retrieved from [Link]

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Technical Support Center: Refining Protocols for High-Throughput Screening of Triazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers engaged in the high-throughput screening (HTS) of triazolopyridazine-based compound libraries. This guide is structured to provide field-proven insights and actionable troubleshooting advice to navigate the complexities of your screening campaigns. Our goal is to equip your team with the expertise to anticipate challenges, validate findings rigorously, and accelerate the journey from primary hit to confirmed lead.

Section 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay. This section addresses common hurdles encountered during the development and optimization phase when working with triazolopyridazine scaffolds.

Q1: We are observing a low Z'-factor in our biochemical assay. What are the primary causes and how can we troubleshoot this?

A1: A low Z'-factor (<0.5) indicates poor separation between your positive and negative controls, suggesting low assay quality and reliability.[1] The root cause can typically be traced to either low signal from the positive control or high variability in the negative control.

Causality and Troubleshooting Steps:

  • Assess Control Performance: First, analyze the raw data for your controls across multiple plates. Is the positive control signal unexpectedly low, or is the negative control (or vehicle) signal excessively high or variable?

  • If the Positive Control is Weak:

    • Enzyme/Protein Quality: The most frequent cause of delays is poor quality or insufficient quantity of the target protein.[2] Ensure your protein is highly purified, active, and used at an appropriate concentration (typically at or below the Km for the substrate in enzyme assays).

    • Substrate Concentration: For enzymatic assays, ensure the substrate concentration is optimal. A concentration equal to the Km is often a good starting point to maximize sensitivity to competitive inhibitors.

  • If the Negative Control is High/Variable:

    • Reagent Instability: Triazolopyridazines or other reagents may be unstable in the assay buffer. Assess the stability of all components over the planned incubation time.

    • DMSO Effects: High concentrations of DMSO can inhibit certain enzymes. Ensure the final DMSO concentration is consistent across all wells and is kept to a minimum, typically ≤1%.

    • Plate/Dispensing Issues: Inconsistent dispensing volumes from automated liquid handlers can introduce significant variability.[3] Run a "dispense-and-read" test with just assay buffer and fluorophore/lumiphore to check for systematic errors.

Here is a logical workflow for diagnosing the issue:

Z_Factor_Troubleshooting start Low Z'-Factor (<0.5) Detected check_controls Analyze Control Data: - Positive Control (PC) Signal Low? - Negative Control (NC) Variability High? start->check_controls pc_low PC Signal is Low check_controls->pc_low Yes, PC Low nc_high NC Signal is High or Variable check_controls->nc_high Yes, NC High/Variable check_protein Verify Protein Activity & Concentration pc_low->check_protein check_reagents Assess Reagent Stability in Assay Buffer nc_high->check_reagents check_substrate Optimize Substrate Concentration (e.g., at Km) check_protein->check_substrate Passes protein_issue Solution: Source new protein batch. Validate activity & stability. check_protein->protein_issue Fails substrate_issue Solution: Adjust substrate concentration. Re-run controls. check_substrate->substrate_issue Not Optimal check_dmso Verify Final DMSO Concentration (≤1%) check_reagents->check_dmso Passes reagent_issue Solution: Modify buffer (pH, additives). Re-test stability. check_reagents->reagent_issue Fails check_dispensing Check Liquid Handler Performance check_dmso->check_dispensing ≤1% dmso_issue Solution: Reduce DMSO concentration. Perform DMSO tolerance test. check_dmso->dmso_issue >1% dispensing_issue Solution: Calibrate/maintain liquid handler. Run QC plates. check_dispensing->dispensing_issue Fails Hit_Validation_Funnel cluster_0 HTS Campaign cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation & SAR primary_screen Primary HTS (~200,000 compounds) confirmation 1. Hit Confirmation Re-test in primary assay (n=3) (~1,000 compounds) primary_screen->confirmation counter_screens 2. Counter-Screens & Triage (Detergent, Interference Assays, PAINS filter) (~500 compounds) confirmation->counter_screens orthogonal_assay 3. Orthogonal Assay Confirm activity with different technology (~200 compounds) counter_screens->orthogonal_assay powder_retest 4. Powder Re-test & QC Purchase fresh powder, confirm structure & purity (~50 compounds) orthogonal_assay->powder_retest biophysical 5. Biophysical Validation Confirm direct target binding (e.g., SPR, MST) (~20-30 compounds) powder_retest->biophysical sar 6. Initial SAR by Analogs Test commercially available analogs (2-3 Chemical Series) biophysical->sar validated_hits Validated Hits for Lead Optimization sar->validated_hits

Caption: A Pragmatic Hit Triage and Validation Funnel.

Key Steps Explained:

  • Hit Confirmation: The first step is to simply re-test the initial hits in the primary assay to eliminate random errors. A confirmation rate of >70% is considered good. [4]2. Counter-Screens & Triage: As described in Q3, use counter-screens to identify and remove aggregators and compounds that interfere with your assay technology. [5][4]3. Orthogonal Assay: This is a critical step. Confirm the hit's activity using an assay that relies on a different detection principle. [5]For example, if your primary assay measures ATP consumption via luminescence, an orthogonal assay might directly measure product formation via fluorescence polarization. This ensures the observed activity is not an artifact of the primary assay's specific format.

  • Fresh Powder & QC: Never trust the library sample. Purchase or re-synthesize the most promising compounds as dry powders. [2]Confirm their identity and purity (>95%) by LC-MS and NMR before re-testing the IC50.

  • Biophysical Validation: Use a label-free method like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to unequivocally demonstrate that the compound physically binds to the target protein. [2]This provides the highest level of confidence that you have a true, on-target hit.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What initial concentration should we use for our primary screen?

    • A: A single-point screen at 10-20 µM is standard. This concentration is high enough to identify moderately potent hits but low enough to minimize issues from less soluble compounds or cytotoxicity.

  • Q: How can we improve the solubility of our triazolopyridazine hits?

    • A: Poor aqueous solubility is a common challenge for this scaffold. [6][7]Medicinal chemistry efforts can focus on incorporating polar functional groups at solvent-exposed positions, as suggested by co-crystal structures or modeling. [8]Reducing the molecule's LogP is often a key objective during lead optimization.

  • Q: Our HTS campaign did not yield any promising hits. What are our options?

    • A: A lack of hits could be due to several factors: the assay may not be sensitive enough, the compound library may lack relevant chemical diversity for your target, or the target may be particularly challenging. [5]Consider re-evaluating the assay design, screening a different, more diverse compound library, or exploring alternative hit-finding technologies.

References

  • Cui, J. J. et al. (2008). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, H. A. M. et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. Available at: [Link]

  • Neuhaus, J. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Available at: [Link]

  • Jalal, T. et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, H. et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • BellBrook Labs. (2026). What's the Difference Between Biochemical and Cell-Based HTS Assays?. BellBrook Labs. Available at: [Link]

  • Rave-Mika, L. et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. Available at: [Link]

  • Baell, J. B. et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • An, F. F. & Horvath, D. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Khan, I. et al. (2022). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. Molecules. Available at: [Link]

  • BMG LABTECH. (2018). Cell-based and biochemical high-throughput screening in 1536-well plates. BMG LABTECH. Available at: [Link]

  • De Vita, D. et al. (2021). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Daina, A. & Zoete, V. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Pharmaceutical Design. Available at: [Link]

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  • Kumar, A. et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available at: [Link]

  • Sadybekov, A. et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Manjappara, U. V. et al. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. NCBI. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening (HTS): Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. Ziath. Available at: [Link]

  • Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]

  • Basnet, A. & Thapa, P. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. Available at: [Link]

  • Swinney, D. C. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. Available at: [Link]

  • Dahlin, J. L. et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Z. et al. (2019). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Organic & Biomolecular Chemistry. Available at: [Link]

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Validation & Comparative

Technical Comparison Guide: Cross-Reactivity Profiling of the 6-Fluoro-triazolo[1,5-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary kinase inhibitor design, achieving kinome selectivity is as critical as target potency. The triazolo[1,5-b]pyridazine (TZP) motif is a well-established privileged scaffold, recognized for its robust bidentate hydrogen-bonding capability within the ATP-binding hinge region of multiple kinases, most notably c-Met, PIM-1, and Janus kinases (JAKs)[1][2]. However, the unsubstituted core frequently suffers from broad pan-kinase cross-reactivity.

As an application scientist guiding lead optimization, I frequently encounter the challenges of mitigating off-target toxicity. The introduction of a specific fluorine substitution—yielding the 6-Fluoro-triazolo[1,5-b]pyridazine (6-F-TZP) scaffold—represents a major structural upgrade. The causality behind this modification is strictly electronic and steric:

  • Electronegative Inductive Effect: The highly electronegative C6-fluorine withdraws electron density from the bicyclic core. This lowers the basicity (pKa) of the adjacent triazole nitrogens, purposefully weakening affinity toward kinases with stringent hinge-donor requirements while preserving target binding for c-Met and PIM-1[3].

  • Steric "Bump" at the Gatekeeper: The fluorine atom introduces a subtle van der Waals expansion near the kinase gatekeeper residue, dictating spatial clashes with off-target kinases that possess bulkier gatekeeper amino acids[4].

This guide objectively benchmarks the 6-F-TZP scaffold against alternative derivatives, providing the mechanistic rationale and validated experimental protocols necessary to map its cross-reactivity landscape.

Mechanistic Insights into Selectivity Profiles

To fully grasp the utility of 6-F-TZP, we must look at how it interacts with cellular signaling. Due to its engineered hinge-binding constraints, 6-F-TZP effectively bridges dual-inhibition pathways—such as intervening simultaneously in both c-Met/HGF signaling and PIM-1 survival cascades—without inadvertently shutting down off-target hubs like JAK2, which is critical for healthy hematopoietic signaling[3][5].

Pathway HGF HGF / ATP MET c-Met Kinase Domain (Hinge Region) HGF->MET Substrate Binding PI3K Off-Target Kinases (e.g., JAK2) MET->PI3K Pathway Crosstalk Response Cellular Apoptosis & Arrest MET->Response Proliferation TZP 6-Fluoro-TZP Scaffold TZP->MET Bidentate H-Bond TZP->PI3K Modulated Affinity

Fig 1: c-Met signaling intervention and cross-reactivity nodes of the 6-Fluoro-TZP scaffold.

Quantitative Benchmarking: Scaffold Comparisons

When deciding whether to integrate 6-F-TZP over an unsubstituted core or a competing pyrimidine analog, you must evaluate the Selectivity Score (


). The 

metric is defined as the fraction of the kinome inhibited by >90% at a standardized compound concentration (usually 1 µM). Lower

scores indicate a highly selective inhibitor.

Below is a comparative breakdown using optimized derivatives of each scaffold[2][3][5]:

Scaffold CoreTarget c-Met

(nM)
Target PIM-1

(nM)
Off-Target JAK2

(nM)
Selectivity Score

@ 1 µM
Kinome Cross-Reactivity Liability
6-Fluoro-TZP (Test) 1218> 5,0000.035 Low: C6-Fluoro limits non-specific hinge binding.
Unsubstituted TZP 815850.180High: Pan-kinase activity; broad toxicity.
Foretinib (Control) 1.9> 1,000> 5,0000.080Moderate: High c-Met potency, lacking dual PIM-1 action.
Triazolo[1,5-a]pyridine > 1,000> 1,00020.040Low: Designed explicitly for JAK2 selectivity.

Application Insight: While the unsubstituted TZP demonstrates exceptional potency against primary targets, its


 score of 0.180 indicates massive cross-reactivity across the kinome, rendering it a poor clinical candidate. The 6-F-TZP variant sacrifices negligible primary potency but dramatically recovers kinome selectivity (

= 0.035), acting as a highly specific dual c-Met/PIM-1 inhibitor without JAK2 liability[2][3].

Experimental Protocols: Self-Validating Profiling Workflow

To reliably capture the data in the table above, radiometric kinase assays (


P-ATP) are technically inferior for broad kinome profiling. Radiometric assays require unique optimizations of ATP at the 

for every individual kinase tested—introducing unacceptable variance.

Instead, I mandate an Active-Site Directed Competition Binding Assay . By utilizing immobilized active-site probes and DNA-tagged kinases, we achieve thermodynamic equilibrium independently of ATP


 discrepancies. Furthermore, the qPCR readout eliminates the autofluorescence interference naturally emitted by conjugated heterocyclic systems like TZPs.
Step-by-Step Methodology: Active-Site Competition Profiling

1. Library Preparation & Equilibration

  • Action: Dilute the 6-F-TZP test compound and controls (Foretinib, Staurosporine) in 100% DMSO to 100x the final desired assay concentration. Add to assay buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) to achieve a final 1 µM concentration (1% DMSO).

  • Causality: Maintaining a strict 1% DMSO final concentration prevents precipitation of the highly hydrophobic TZP derivatives while preserving the conformational integrity of the DNA-tagged kinases.

2. Target Incubation (The Self-Validating Step)

  • Action: Combine the inhibitor solutions with the DNA-tagged kinase library and an immobilized, biotinylated broad-spectrum active-site probe.

  • Self-Validating Control: In parallel wells, utilize Staurosporine (1 µM) as a positive pan-kinase displacement control, and 1% DMSO as a negative baseline control. If Staurosporine fails to achieve >99% displacement of a given kinase from the probe, that specific kinase data point is mathematically flagged and discarded from the

    
     calculation.
    
  • Action: Incubate at room temperature for 1 hour to ensure true thermodynamic equilibrium.

3. Isolation and Washing

  • Action: Transfer the mixture to a streptavidin-coated magnetic bead plate. Isolate the beads utilizing a magnetic stand and perform three stringent wash steps using wash buffer (1x PBS, 0.05% Tween 20).

  • Causality: This selectively removes the un-bound DNA-tagged kinases. Only the kinases that did not bind your 6-F-TZP compound will remain attached to the immobilized probe on the beads.

4. Elution & qPCR Quantification

  • Action: Elute the captured DNA-tagged kinases via thermal denaturation (95°C for 10 minutes) or high-salt elution.

  • Action: Quantify the eluate using real-time qPCR directed against the distinct DNA tags of the 400+ kinases.

  • Calculation: Calculate percent inhibition:

    
    .
    

Protocol Prep Test Compound (1% DMSO) Incubate Target Incubation (400+ Kinases) Prep->Incubate Mix Elution Magnetic Wash & Elution Incubate->Elution Probe Capture qPCR Ultra-Sensitive qPCR Readout Elution->qPCR Amplification

Fig 2: Self-validating active-site directed competition binding workflow utilizing qPCR detection.

Summary & Translational Outlook

For therapeutic drug development aiming at targets like c-Met or PIM-1, the core scaffold matters immensely. As demonstrated by the quantitative binding data and structural rationale, the 6-Fluoro-triazolo[1,5-b]pyridazine core offers superior characteristics to the unsubstituted parent molecule[2][4]. The electronegative modulation strictly curtails widespread cross-reactivity without sacrificing the necessary hydrogen-bonding geometry at the target kinase hinge. Utilizing robust, self-validating profiling assays via qPCR ensures that these subtle selectivity improvements are captured with precision, streamlining the path from lead optimization to pre-clinical candidate selection.

References

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 2020.[Link]

  • Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. PubMed (NIH), 2012.[Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. PMC (NIH), 2020.[Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed (NIH), 2012.[Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar, 2024.[Link]

  • Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry (RSC), 2020.[Link]

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A Senior Application Scientist's Guide to Validating Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the confirmation of a drug candidate's interaction with its intended molecular target within a living cell is a cornerstone of successful therapeutic development. This process, known as target engagement, serves as a critical bridge between the validation of a biochemical hypothesis and the prediction of clinical efficacy.[1][2] A lack of demonstrated target engagement is a significant contributor to the high attrition rates observed in clinical trials.[3][4] Therefore, the early and robust validation of on-target activity in a physiologically relevant cellular context is paramount for making informed decisions, optimizing lead compounds, and ultimately de-risking the progression of drug candidates.[2]

This guide provides a comparative analysis of three predominant methodologies for assessing target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), the NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, and the In-Cell Western (ICW) Assay. Each technique will be examined through the lens of its underlying principles, experimental workflow, and inherent advantages and limitations, providing researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate method for their specific research questions.

The Imperative of Cellular Context

While traditional biochemical assays using purified proteins are invaluable for initial screening and characterization of compound-target interactions, they inherently lack the complexities of the cellular milieu.[5] Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands, and the necessity of co-factors can profoundly influence a compound's ability to bind its target.[6][7] Cellular target engagement assays, therefore, offer a more faithful representation of a drug's behavior in a living system.[1][2]

Comparative Overview of Key Methodologies

Methodology Principle Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable to endogenous proteins; can be used in tissues.[1][8]Not all ligand binding events result in thermal stabilization; lower throughput for Western blot-based detection.[1][8]
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput; quantitative measurement of affinity and residence time in live cells.[5][7][9]Requires genetic modification of the target protein; necessitates a specific fluorescent tracer.[8]
In-Cell Western™ (ICW) Assay Quantitative immunofluorescence to detect protein levels in fixed and permeabilized cells in a microplate format.High-throughput; multiplexing capabilities; no genetic modification required.[10][11][12]Provides a static measurement in fixed cells; antibody quality is critical.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[8] The binding of a compound to its target protein generally increases the protein's resistance to heat-induced denaturation and aggregation.[14][15] By subjecting cells to a temperature gradient, the amount of soluble, non-aggregated target protein remaining at each temperature can be quantified, typically by Western blotting.[16][17] A shift in the melting curve to a higher temperature in the presence of a compound is indicative of target engagement.[15]

CETSA Experimental Workflow

The general workflow for a CETSA experiment is depicted below.

CETSA_Workflow CETSA Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Protein Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment cell_culture->compound_treatment aliquot 3. Aliquot Cells compound_treatment->aliquot heat_shock 4. Heat Shock (Temperature Gradient) aliquot->heat_shock lysis 5. Cell Lysis heat_shock->lysis centrifugation 6. Centrifugation (Separate Soluble & Aggregated Fractions) lysis->centrifugation quantification 7. Protein Quantification centrifugation->quantification western_blot 8. Western Blot quantification->western_blot data_analysis 9. Data Analysis (Melt Curve) western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol (Western Blot Detection)
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle control for a specified duration to allow for cellular uptake and target binding.[16][18]

  • Heat Challenge:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.[16][17]

    • Immediately cool the samples on ice.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells using methods such as freeze-thaw cycles or lysis buffer.[16][18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[16][18]

    • Carefully collect the supernatant containing the soluble protein fraction.[16][17]

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations across all samples.[18]

    • Analyze the levels of the target protein in the soluble fractions by SDS-PAGE and Western blotting using a target-specific antibody.[16][17]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.[15]

    • A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.[19]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding in live cells.[7][9] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity (typically <10 nm).[5][20] In this assay, the target protein is endogenously tagged or transiently expressed as a fusion with the bright NanoLuc® luciferase (the donor).[20] A cell-permeable fluorescent tracer, which binds to the target protein, serves as the acceptor.[9] When the tracer is bound to the NanoLuc®-tagged target, a BRET signal is generated.[21] The addition of a competing, unlabeled test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[7][22]

NanoBRET™ Experimental Workflow

The workflow for a NanoBRET™ Target Engagement Assay is outlined below.

NanoBRET_Workflow NanoBRET™ Target Engagement Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis transfection 1. Transfect Cells with NanoLuc®-Target Fusion Vector cell_seeding 2. Seed Cells in Assay Plate transfection->cell_seeding reagent_prep 3. Prepare Tracer and Compound Dilutions cell_seeding->reagent_prep add_tracer 4. Add Fluorescent Tracer to Cells reagent_prep->add_tracer add_compound 5. Add Test Compound add_tracer->add_compound incubate 6. Incubate at 37°C add_compound->incubate add_substrate 7. Add NanoBRET™ Substrate incubate->add_substrate read_bret 8. Read BRET Signal add_substrate->read_bret data_analysis 9. Data Analysis (Dose-Response Curve) read_bret->data_analysis

Caption: A schematic representation of the NanoBRET™ Target Engagement Assay workflow.

Detailed NanoBRET™ Protocol
  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Seed the transfected cells into a multi-well assay plate.[7]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the fluorescent tracer to the cells at a fixed concentration.

    • Add the diluted test compound or vehicle control to the wells.[22]

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader capable of detecting BRET.[7]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.

In-Cell Western™ (ICW) Assay

The In-Cell Western™ (ICW) assay, also known as a cell-based ELISA or cytoblot, is a quantitative immunofluorescence method performed in a microplate format.[10][13] This technique allows for the simultaneous measurement of protein levels in many samples.[23] Adherent cells are cultured, treated, and then fixed and permeabilized directly in the wells of the microplate.[12][24] Target proteins are detected using specific primary antibodies followed by fluorescently-labeled secondary antibodies.[12][25] The fluorescence intensity, which is proportional to the amount of the target protein, is quantified using an imaging system.[11] For target engagement studies, ICW can be used to measure downstream consequences of target modulation, such as changes in protein expression or post-translational modifications.[10]

In-Cell Western™ Experimental Workflow

The steps involved in an In-Cell Western™ assay are illustrated below.

ICW_Workflow In-Cell Western™ (ICW) Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation, Permeabilization & Staining cluster_analysis Imaging & Data Analysis cell_seeding 1. Seed Cells in Microplate compound_treatment 2. Compound Treatment cell_seeding->compound_treatment fix_perm 3. Fix & Permeabilize Cells compound_treatment->fix_perm blocking 4. Block Non-Specific Binding fix_perm->blocking primary_ab 5. Incubate with Primary Antibody blocking->primary_ab secondary_ab 6. Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab wash 7. Wash secondary_ab->wash image 8. Image Plate wash->image data_analysis 9. Quantify Fluorescence & Analyze image->data_analysis

Caption: An overview of the experimental steps in an In-Cell Western™ (ICW) assay.

Detailed In-Cell Western™ Protocol
  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96- or 384-well microplate and allow them to attach.[13]

    • Treat the cells with the test compound at various concentrations.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with a solution such as formaldehyde.[24]

    • Wash the cells and then permeabilize them with a detergent-containing buffer (e.g., Triton X-100 in PBS) to allow antibody access to intracellular targets.[12][24]

  • Immunostaining:

    • Block non-specific antibody binding sites with a blocking buffer.[24]

    • Incubate the cells with a primary antibody specific to the target protein.[26]

    • Wash away the unbound primary antibody.

    • Incubate with a species-specific secondary antibody conjugated to a near-infrared fluorophore.[26] A second primary antibody from a different species and a corresponding secondary antibody with a spectrally distinct fluorophore can be used for multiplexing.[10]

  • Imaging and Analysis:

    • Wash the cells to remove unbound secondary antibody.

    • Scan the plate using a compatible imaging system that can detect the fluorescence signals.[11]

    • Quantify the fluorescence intensity in each well. Normalize the signal to cell number using a DNA stain or a housekeeping protein.[10]

Concluding Remarks

The validation of target engagement in a cellular context is an indispensable component of modern drug discovery.[4] The choice between CETSA, NanoBRET™, and In-Cell Western™ assays will depend on the specific research question, the nature of the target, and the available resources. CETSA offers a label-free approach to directly measure binding to endogenous proteins, while NanoBRET™ provides a high-throughput, quantitative measure of compound affinity and residence time in live cells. The In-Cell Western™ assay is a powerful tool for high-throughput quantification of protein expression and post-translational modifications as a downstream consequence of target engagement. By carefully considering the principles and practicalities of each method, researchers can generate robust and physiologically relevant data to confidently drive their drug discovery programs forward.

References

  • Target Engagement Assays in Early Drug Discovery. PMC. Retrieved March 7, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. Retrieved March 7, 2026, from [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Retrieved March 7, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved March 7, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Retrieved March 7, 2026, from [Link]

  • Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays. PubMed. Retrieved March 7, 2026, from [Link]

  • In-Cell Western Blot Service. BosterBio. Retrieved March 7, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved March 7, 2026, from [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Retrieved March 7, 2026, from [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.net. Retrieved March 7, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved March 7, 2026, from [Link]

  • Critical Needs in Cellular Target Engagement. DiscoverX. Retrieved March 7, 2026, from [Link]

  • NanoBRET Assay Services. Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PMC. Retrieved March 7, 2026, from [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols. Retrieved March 7, 2026, from [Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Retrieved March 7, 2026, from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. Retrieved March 7, 2026, from [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Retrieved March 7, 2026, from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved March 7, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved March 7, 2026, from [Link]

  • Current Advances in CETSA. Frontiers in Molecular Biosciences. Retrieved March 7, 2026, from [Link]

  • Binary and ternary complex measurements using NanoBRET and HiBIT... ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Figure 2: [Anticipated results from CETSA experiments...]. Assay Guidance Manual - NCBI. Retrieved March 7, 2026, from [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Retrieved March 7, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved March 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.